molecular formula C11H17N3O2 B13003754 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide

Cat. No.: B13003754
M. Wt: 223.27 g/mol
InChI Key: GJKLVBDYEXGPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of amino and methyl groups: Amination and methylation reactions can be employed to introduce the amino and methyl groups at specific positions on the pyridine ring.

    Formation of the amide bond: The final step involves the formation of the amide bond through a reaction between the pyridine derivative and N-methylpropanamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyridine: A simpler analog with similar structural features.

    N-Methylpropanamide: Shares the amide functional group but lacks the pyridine ring.

    4,6-Dimethyl-2-oxopyridine: Contains the pyridine ring and oxo group but lacks the amino and N-methylpropanamide moieties.

Uniqueness

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-(3-amino-4,6-dimethyl-2-oxopyridin-1-yl)-N-methylpropanamide

InChI

InChI=1S/C11H17N3O2/c1-6-5-7(2)14(11(16)9(6)12)8(3)10(15)13-4/h5,8H,12H2,1-4H3,(H,13,15)

InChI Key

GJKLVBDYEXGPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C(C)C(=O)NC)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.